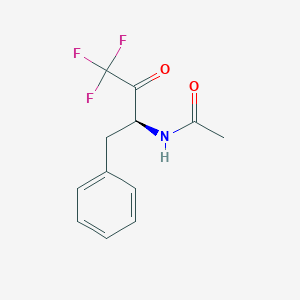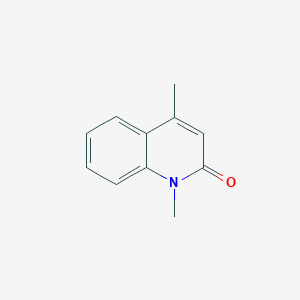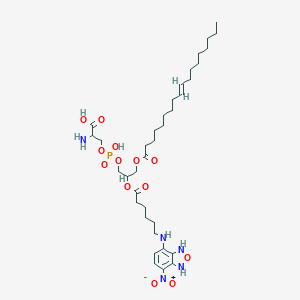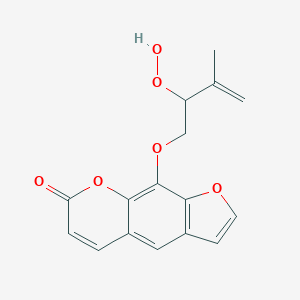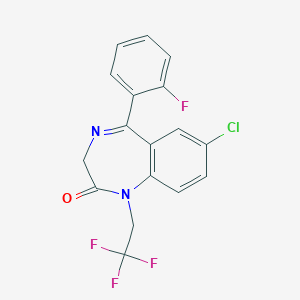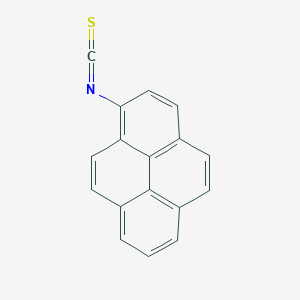
1-Pyrenedodecanoic acid
Descripción general
Descripción
1-Pyrenedodecanoic acid is a fluorescent lipid analog. It incorporates into membranes and lipid bilayers and can be formed into micelles with other lipids such as triglycerides and phospholipids . It is used for fluorescent labeling, measurement of membrane fluidity, and lipase enzyme assays .
Molecular Structure Analysis
The molecular formula of 1-Pyrenedodecanoic acid is C28H32O2 . The molecular weight is 400.55 g/mol . The exact mass is 400.240230259 g/mol .
Chemical Reactions Analysis
The specific chemical reactions involving 1-Pyrenedodecanoic acid are not detailed in the sources retrieved .
Physical And Chemical Properties Analysis
1-Pyrenedodecanoic acid has a rotatable bond count of 12 . It has a topological polar surface area of 37.3 Ų . The XLogP3-AA value is 9.5 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .
Aplicaciones Científicas De Investigación
Biocompatibility Studies
1-Pyrenedodecanoic acid has been recognized for its biocompatibility, making it a valuable compound in the development of biomedical materials and devices. Its hydrophobic nature allows for the formation of nanostructures that are compatible with biological systems, which is essential for applications such as drug delivery systems and tissue engineering .
Nanostructure Formation
The unique properties of 1-Pyrenedodecanoic acid contribute to the formation of nanostructures due to its hydrophobic characteristics. These nanostructures have potential applications in nanotechnology, including the creation of nanoscale devices and materials for various scientific and industrial purposes .
Membrane Lipid Diffusion
This compound is used as a probe to study membrane lipid diffusion. It helps in understanding the dynamics of cell membranes, which is crucial for the development of treatments for conditions that affect cell membrane properties, such as certain genetic disorders and diseases .
Singlet Oxygen Scavenging
1-Pyrenedodecanoic acid plays a role in singlet oxygen scavenging, which is important in protecting cells from oxidative stress. This property is particularly useful in researching the aging process and developing antioxidant therapies .
Lipid Peroxidation
Researchers use 1-Pyrenedodecanoic acid to monitor lipid peroxidation in both model and natural membranes. This process is a key factor in studying oxidative stress and its impact on diseases, leading to insights into the prevention and treatment of conditions caused by oxidative damage .
Erythrocyte Membranes
The compound is involved in studies related to erythrocyte membranes, particularly in understanding the effects of conditions like hypoxia on these membranes. This research is significant for medical conditions related to blood and circulatory system disorders .
Mecanismo De Acción
Target of Action
1-Pyrenedodecanoic acid is a fluorescent lipid analog that primarily targets cell membranes and lipid bilayers . It incorporates into these structures, providing a means to study their properties and behaviors .
Mode of Action
The compound’s interaction with its targets is largely due to its hydrophobic nature . This characteristic allows it to integrate into lipid-rich environments, such as cell membranes and lipid bilayers . Once incorporated, it can form micelles with other lipids, such as triglycerides and phospholipids .
Biochemical Pathways
It can also be used in lipase enzyme assays , suggesting a potential involvement in lipid metabolism pathways.
Pharmacokinetics
Details about the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Pyrenedodecanoic acid are currently limited. Its solubility in dmso suggests that it may have good bioavailability, as DMSO is often used to enhance the absorption of compounds.
Result of Action
The primary result of 1-Pyrenedodecanoic acid’s action is an increase in fluorescence when the probe is introduced into a hydrophobic environment . This property makes it a valuable tool for studying the uptake of fluorescent fatty acids into cells .
Action Environment
The action of 1-Pyrenedodecanoic acid can be influenced by environmental factors. For instance, its fluorescence properties may be affected by the surrounding pH, temperature, and the presence of other molecules. Additionally, its stability and efficacy may be influenced by storage conditions .
Safety and Hazards
Propiedades
IUPAC Name |
12-pyren-1-yldodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O2/c29-26(30)14-9-7-5-3-1-2-4-6-8-11-21-15-16-24-18-17-22-12-10-13-23-19-20-25(21)28(24)27(22)23/h10,12-13,15-20H,1-9,11,14H2,(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORFLUCVQONOPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00219216 | |
| Record name | 12-(1-Pyrene)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Pyrenedodecanoic acid | |
CAS RN |
69168-45-2 | |
| Record name | 12-(1-Pyrene)dodecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069168452 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 12-(1-Pyrene)dodecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00219216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrenedodecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(4-Dimethylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B148630.png)

